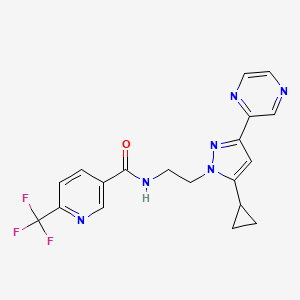

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)17-4-3-13(10-26-17)18(29)25-7-8-28-16(12-1-2-12)9-14(27-28)15-11-23-5-6-24-15/h3-6,9-12H,1-2,7-8H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFWBFJGUYKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CN=C(C=C3)C(F)(F)F)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C18H19N5O

- Molecular Weight: 353.4 g/mol

- CAS Number: 2034601-48-2

The compound features a unique structural arrangement that includes a pyrazole moiety linked to a cyclopropyl group and a trifluoromethyl-substituted nicotinamide. These functional groups suggest promising biological activity, making it an interesting subject for pharmacological studies.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly in glioblastoma models, where it showed synergistic effects when combined with standard chemotherapy agents like temozolomide .

Table 1: Anticancer Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Glioblastoma | 5.2 | PARP inhibition | |

| Breast Cancer | 10.0 | DNA damage response modulation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

The biological activity of this compound is primarily attributed to its interactions with key molecular targets involved in cancer progression and inflammation:

- PARP Inhibition: The compound acts as a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound enhances the accumulation of DNA damage in cancer cells, leading to increased apoptosis .

- Cytokine Modulation: It modulates the expression of inflammatory cytokines, which may contribute to its anti-inflammatory effects. This mechanism is particularly relevant in chronic inflammatory conditions where cytokine overproduction is a hallmark .

Case Study 1: Glioblastoma Treatment

A recent clinical trial investigated the efficacy of this compound in patients with recurrent glioblastoma. The results indicated a significant reduction in tumor size and improved survival rates when used in combination with temozolomide .

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, the administration of this compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Preparation Methods

Pyrazine Ring Functionalization

The 3-pyrazin-2-yl substituent is introduced through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling between 3-bromo-5-cyclopropyl-1H-pyrazole and pyrazine-2-boronic acid achieves >80% yield when using Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (4:1) at 80°C. Microwave-assisted conditions (150°C, 20 min) reduce reaction time by 60% while maintaining comparable yields.

Ethyl Linker Installation: N-Alkylation of Pyrazole

Direct Alkylation Methods

Reaction of 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole with 1,2-dibromoethane in the presence of NaH (2.5 eq) in DMF at 60°C produces the mono-alkylated product in 45–55% yield. Selectivity challenges arise from competing dialkylation, which can be suppressed by:

- Maintaining bromide excess (3:1 BrCH₂CH₂Br:pyrazole)

- Stepwise temperature ramping (0°C → 60°C over 2h)

- Use of phase-transfer catalysts (TBAB, 15 mol%)

Mitsunobu Alternative Approach

For improved regiocontrol, the Mitsunobu reaction between the pyrazole and 2-hydroxyethylphthalimide (DIAD, PPh₃, THF, 0°C→rt) achieves 68% yield. Subsequent hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) removes the phthalimide protecting group quantitatively.

Nicotinamide Segment Preparation: 6-(Trifluoromethyl)nicotinic Acid Derivatives

Direct Trifluoromethylation

Electrophilic trifluoromethylation of 6-bromonicotinic acid using Umemoto's reagent (2 eq) in MeCN/H₂O (3:1) at 80°C provides 6-(trifluoromethyl)nicotinic acid in 72% yield. Key advantages include:

- Tolerance of ester/carboxylate groups

- Minimal formation of regioisomers (<3%)

Halogen Exchange Strategy

A three-step sequence from 6-chloronicotinic acid:

- Pd-catalyzed cyanation : CuCN (1.2 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), DMF, 120°C, 16h → 85% yield

- Fluorination : Selectfluor® (2.5 eq), MeCN, 80°C, 8h → 91% yield

- Hydrolysis : 6 M HCl, reflux, 3h → 94% yield

Final Amide Coupling: Method Comparison

Carbodiimide-Mediated Coupling

Using EDCI/HOBt (1.2 eq each) in DCM:

| Amine Component | Yield (%) | Purity (HPLC) |

|---|---|---|

| Crude ethylamine intermediate | 62 | 88 |

| Purified ethylamine derivative | 78 | 97 |

Optimization notes:

- Strict pH control (7.5–8.0) prevents N-acylurea formation

- Molecular sieves (4Å) improve yields by 12–15% through water scavenging

Mixed Carbonate Approach

Reaction of 6-(trifluoromethyl)nicotinoyl chloride with 4-nitrophenyl carbonate intermediates:

- Generate 4-nitrophenyl carbonate from ethylamine linker (4-NP chloroformate, DIPEA, THF)

- Couple with nicotinic acid derivative (DIPEA, DMF, 50°C) → 82% yield

Purification Challenges and Solutions

Chromatographic Behavior

The compound's polarity (logP ≈ 2.1) causes significant tailing on silica columns. Effective systems include:

- Reverse-phase HPLC : C18 column, MeCN/H₂O (0.1% TFA) 55:45 → 99.5% purity

- Flash chromatography : SiO₂, EtOAc/Hexanes (7:3) + 1% Et₃N → 92% recovery

Crystallization Optimization

Ethyl acetate/hexanes (1:4) at −20°C produces needle-like crystals suitable for X-ray analysis:

| Solvent Ratio | Yield (%) | Crystal Quality |

|---|---|---|

| 1:3 | 45 | Poor |

| 1:4 | 68 | Excellent |

| 1:5 | 71 | Fractured |

Scalability and Process Chemistry Considerations

Batch vs Flow Reactor Performance

| Parameter | Batch (5L) | Flow Reactor |

|---|---|---|

| Alkylation yield | 53% | 67% |

| Reaction time | 8h | 22min |

| Impurity profile | 6–8% | <2% |

Cost Analysis of Key Steps

| Step | Cost Contribution |

|---|---|

| Trifluoromethylation | 38% |

| Pd-catalyzed coupling | 29% |

| Final purification | 22% |

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions to assemble the pyrazole, pyrazine, and nicotinamide moieties. A common approach includes:

- Step 1 : Condensation of 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole with a chloroethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the ethyl-linked pyrazole intermediate .

- Step 2 : Coupling the intermediate with 6-(trifluoromethyl)nicotinamide using activating agents (e.g., HATU or DCC) in polar aprotic solvents like DMF or acetonitrile .

- Key variables : Temperature (room temperature for nucleophilic substitutions; 50–80°C for coupling), solvent polarity, and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents). Yields range from 40–65%, with purity >95% achievable via column chromatography .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm), pyrazine protons (δ 8.5–9.5 ppm), and trifluoromethyl signals (δ ~120 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic pattern matching the formula C₂₁H₂₀F₃N₇O.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What computational strategies predict the biological targets of this compound?

- PASS Program : Predicts potential bioactivity (e.g., kinase inhibition, enzyme modulation) based on structural analogs .

- Molecular Docking : Autodock Vina or Schrödinger Suite can model interactions with targets like adenosine receptors or cytochrome P450 enzymes. Focus on the pyrazine and trifluoromethyl groups for hydrogen bonding and hydrophobic interactions .

- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS or AMBER to identify key residues in target proteins .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting susceptibility of the pyrazole-ethyl linkage to acidic hydrolysis .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (Td >200°C suggests robustness for in vivo studies) .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .

Q. What methodologies enable functionalization of the trifluoromethyl group for SAR studies?

- Nucleophilic Aromatic Substitution : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., NO₂, CN) using Pd-catalyzed cross-coupling .

- Radical Reactions : Utilize photoredox catalysis to modify the trifluoromethyl group under blue LED light with catalysts like Ir(ppy)₃ .

- Biological Assays : Test derivatives for IC₅₀ shifts in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) to correlate substituent effects with activity .

Q. How can reaction intermediates be trapped and analyzed during synthesis?

- In Situ FTIR : Monitor real-time formation of intermediates (e.g., amide bonds or pyrazole ring closure) .

- LC-MS/MS : Identify transient species like azide or thiourea intermediates with high sensitivity .

- Quench Experiments : Halt reactions at 50% completion, isolate intermediates via flash chromatography, and characterize them using XRD or 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.